PHA-665752

Description

Properties

IUPAC Name |

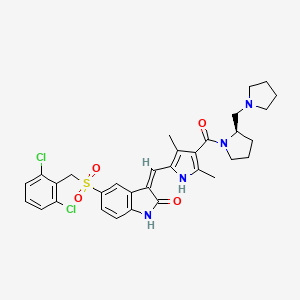

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39)/b24-16-/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYONTEXKYJZFHA-SSHUPFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N2CCC[C@@H]2CN3CCCC3)C)/C=C\4/C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197270 | |

| Record name | PHA-665752 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477575-56-7 | |

| Record name | (3Z)-5-[[(2,6-Dichlorophenyl)methyl]sulfonyl]-3-[[3,5-dimethyl-4-[[(2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]carbonyl]-1H-pyrrol-2-yl]methylene]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477575-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHA-665752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477575567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-665752 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-665752 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VXU5T5R3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PHA-665752: A Technical Guide to its ATP-Competitive Inhibition of c-Met

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the compound's mechanism of action, its impact on cellular signaling and function, and provides comprehensive protocols for its preclinical evaluation.

Introduction to this compound and its Target: c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in various cellular processes, including proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1] this compound is a small molecule that functions as an ATP-competitive inhibitor of c-Met's catalytic activity, effectively blocking its downstream signaling cascades.[2][3]

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain. This direct competition with ATP prevents the autophosphorylation of the receptor, a critical step in its activation.[2][3] By blocking this initial activation event, this compound effectively abrogates all downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/System | Reference |

| Ki | 4 nM | c-Met Kinase | [2][4] |

| IC50 (cell-free) | 9 nM | c-Met Kinase | [2][4] |

| IC50 (c-Met Autophosphorylation) | 25-50 nM | HGF-stimulated cells | [4] |

| Selectivity | >50-fold vs. a panel of other tyrosine and serine/threonine kinases | Various Kinases | [2] |

Table 2: Cellular Effects of this compound

| Effect | Cell Line | IC50 / Concentration | Observations | Reference |

| Inhibition of Cell Proliferation | Various c-Met dependent tumor cells | 18-42 nM | HGF-stimulated proliferation | [4] |

| TPR-MET-transformed BaF3 cells | <60 nM | Constitutive proliferation | [4] | |

| Inhibition of Cell Motility | Various c-Met dependent tumor cells | 40-50 nM | HGF-stimulated motility | [4] |

| TPR-MET-transformed BaF3 cells | 0.2 µM | 92.5% inhibition of constitutive motility | [4] | |

| Induction of Apoptosis | GTL-16 cells | 0-1.25 µM (72 hrs) | Induction in the presence and absence of HGF | [2] |

| TPR-MET-transformed BaF3 cells | 0.2 µM (18 hrs) | 33.1% apoptosis | [4] | |

| Cell Cycle Arrest | TPR-MET-transformed BaF3 cells | 0.2 µM | Increase in G1 phase from 42.4% to 77.0% | [4] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing | % Tumor Growth Inhibition | Reference |

| S114 xenografts | 7.5, 15, and 30 mg/kg/day (i.v.) | 20%, 39%, and 68% respectively | [4] |

| NCI-H69 (SCLC) | Not specified | 99% | [4] |

| NCI-H441 (NSCLC) | Not specified | 75% | [4] |

| A549 (NSCLC) | Not specified | 59% | [4] |

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway Inhibition by this compound

The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by this compound, leading to the blockade of downstream effector pathways.

Caption: Inhibition of c-Met signaling by this compound.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for characterizing a c-Met inhibitor like this compound.

Caption: Preclinical evaluation workflow for a c-Met inhibitor.

Detailed Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To determine the IC50 value of this compound for the inhibition of c-Met kinase activity.

Principle: This assay measures the phosphorylation of a peptide substrate by the c-Met kinase domain in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant c-Met kinase domain (e.g., GST-fusion protein).[4]

-

Kinase peptide substrate (e.g., poly-Glu-Tyr).[4]

-

ATP.

-

Divalent cations (MgCl2 or MnCl2).[4]

-

Kinase assay buffer.

-

This compound dissolved in DMSO.

-

96-well or 384-well plates.

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

Plate reader capable of measuring luminescence.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer to achieve the desired final concentrations.

-

In a multi-well plate, add the c-Met kinase, the peptide substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding a solution of ATP and divalent cations.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the enzyme kinetics.[4]

-

Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

c-Met expressing cancer cell line.

-

Complete cell culture medium.

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Seed cells and treat with this compound for the desired time (e.g., 18 or 72 hours).[4]

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-c-Met, phospho-Akt, phospho-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Materials:

-

Cancer cell line.

-

This compound.

-

HGF (for stimulated conditions).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, etc.).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Culture cells and treat with this compound for a specified time. For stimulated conditions, add HGF for a short period before lysis.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

Human cancer cell line.

-

Immunocompromised mice (e.g., nude or SCID mice).

-

This compound.

-

Vehicle for drug administration.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intravenous injection) and the vehicle to the respective groups according to a predetermined dosing schedule.[4]

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition for the treatment groups compared to the control group.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its ability to block c-Met signaling translates into significant anti-proliferative, pro-apoptotic, and anti-invasive effects in a variety of cancer models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on c-Met targeted therapies.

References

PHA-665752 downstream signaling pathways

An In-depth Technical Guide on the Core Downstream Signaling Pathways of PHA-665752

Introduction

This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor (HGF), a key player in cellular proliferation, motility, migration, and invasion. The aberrant activation of the HGF/c-Met signaling axis is a known driver in the tumorigenesis and metastatic progression of a multitude of human cancers. This compound has demonstrated considerable anti-tumor efficacy through the inhibition of c-Met autophosphorylation and the subsequent blockade of its downstream signaling cascades. This technical guide offers a comprehensive examination of the core downstream signaling pathways modulated by this compound, substantiated by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of the c-Met receptor. By occupying the ATP-binding pocket, it effectively prevents the autophosphorylation of the receptor, a pivotal event for the recruitment and subsequent activation of downstream signaling molecules. This inhibitory action is characterized by a high degree of selectivity for c-Met when compared to a broad panel of other receptor tyrosine kinases and serine/threonine kinases.

Core Downstream Signaling Pathways

The inhibition of c-Met by this compound results in the attenuation of several critical intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and motility.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling nexus that governs cell growth, survival, and metabolism. Following c-Met activation, the receptor's docking site recruits adaptor proteins such as Gab1, which in turn activates PI3K. This leads to the phosphorylation of PIP2 to generate PIP3, facilitating the recruitment and activation of Akt. Treatment with this compound has been demonstrated to suppress the phosphorylation of Akt, leading to the inactivation of this crucial pro-survival pathway. The downstream consequences include a reduction in cell proliferation and the induction of apoptosis.

RAS/MAPK (ERK) Pathway

The RAS/Mitogen-Activated Protein Kinase (MAPK) pathway, commonly referred to as the ERK pathway, plays an indispensable role in cell proliferation, differentiation, and survival. The activated c-Met receptor can recruit the Grb2-SOS complex, which subsequently activates RAS. This event initiates a phosphorylation cascade that proceeds through Raf, MEK, and ultimately ERK. The administration of this compound results in a marked decrease in the phosphorylation of ERK1/2, thereby impeding cell proliferation and promoting cell cycle arrest.

STAT Pathway

The Signal Transducer and Activator of Transcription (STAT) family of proteins function as transcription factors that orchestrate the expression of genes integral to cell growth, survival, and differentiation. The activation of c-Met can trigger the direct phosphorylation and activation of STAT3. Upon activation, STAT3 dimerizes, translocates to the nucleus, and drives the transcription of its target genes. This compound has been shown to effectively inhibit the phosphorylation of STAT3 in a variety of cancer cell lines.

PLC-γ Pathway

Phospholipase C-gamma (PLC-γ) is another direct substrate of the c-Met receptor. Upon phosphorylation, PLC-γ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules are involved in calcium signaling and the activation of protein kinase C (PKC), respectively, and this pathway contributes to cellular motility and invasion. The inhibition of c-Met by this compound effectively blocks the phosphorylation of PLC-γ.

FAK Pathway

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of cell adhesion, migration, and survival. The activation of c-Met can lead to the phosphorylation and subsequent activation of FAK. This compound has been observed to inhibit FAK phosphorylation, thereby impairing the motility and invasive capacity of cancer cells.

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data pertaining to the efficacy of this compound, derived from a range of in vitro and in vivo investigations.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| c-Met Kinase Inhibition (IC50) | 9 nM | Cell-free | [1] |

| c-Met Kinase Inhibition (Ki) | 4 nM | Cell-free | [1] |

| c-Met Autophosphorylation (IC50) | 25-50 nM | Cell-based | [2] |

| Cell Proliferation (IC50) | 18-42 nM | Cell-based (HGF-dependent) | [2] |

| Cell Motility (IC50) | 40-50 nM | Cell-based (HGF-dependent) | [2] |

| TPR-MET transformed BaF3 cell growth (IC50) | <60 nM | Cell-based | [2] |

Table 2: Selectivity of this compound for c-Met over other kinases (IC50)

| Kinase | IC50 (nM) | Reference |

| c-Met | 9 | |

| Ron | 68 | |

| Flk-1 | 200 | |

| c-abl | 1400 | |

| FGFR1 | 3000 | |

| EGFR | 3800 | |

| c-src | 6000 | |

| IGF-IR, PDGFR, AURORA2, PKA, PKBα, p38α, MK2, MK3 | >10000 |

Table 3: Cellular Effects of this compound

| Effect | Cell Line | Concentration | Result | Reference |

| Inhibition of cell motility and migration | TPR-MET-transformed BaF3 | 0.2 µM | 92.5% inhibition | [2] |

| Induction of apoptosis | TPR-MET-transformed BaF3 | 0.2 µM | 33.1% apoptotic cells | [2] |

| G1 cell cycle arrest | TPR-MET-transformed BaF3 | 0.2 µM | Increase in G1 phase from 42.4% to 77.0% | [2] |

| Inhibition of tumor growth in vivo | S114 xenografts | 30 mg/kg/day | 68% inhibition | [3] |

| Inhibition of tumor growth in vivo | GTL-16 xenografts | Not specified | Cytoreductive activity | [4] |

Mandatory Visualizations

Caption: this compound inhibits c-Met, blocking multiple downstream oncogenic signaling pathways.

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.

Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To ascertain the direct inhibitory potential of this compound on c-Met kinase activity.

Materials:

-

Recombinant c-Met kinase domain (e.g., GST-fusion protein)

-

Kinase peptide substrate (e.g., poly-Glu-Tyr)

-

This compound (solubilized in DMSO)

-

ATP

-

Divalent cations (MgCl₂ or MnCl₂)

-

Kinase assay buffer

-

96-well microplates

-

Plate reader

Protocol:

-

Generate a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, combine the c-Met kinase domain, the peptide substrate, and the diluted this compound or a vehicle control (DMSO).

-

Initiate the kinase reaction by the addition of ATP and divalent cations.

-

Incubate the plate at 30°C for a duration that falls within the linear range of the assay.

-

Terminate the reaction and quantify the level of substrate phosphorylation using a suitable detection modality (e.g., radioactivity, fluorescence, or luminescence).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Immunoblotting for Phosphorylated Downstream Effectors

Objective: To evaluate the impact of this compound on the phosphorylation status of key downstream signaling proteins.

Materials:

-

Cancer cell lines (e.g., GTL-16, NCI-H441)

-

This compound

-

Hepatocyte Growth Factor (HGF)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-STAT3 (Tyr705))

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in culture plates and allow for adherence.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with a range of this compound concentrations for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them using the prepared lysis buffer.

-

Quantify the protein concentration of the resulting lysates.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane with TBST and subsequently incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Perform further washes and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to their total protein counterparts or a suitable loading control (e.g., β-actin).

Cell Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

HGF

-

BrdU labeling reagent

-

Fixing/Denaturing solution

-

Anti-BrdU detection antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Induce quiescence by culturing the cells in low-serum medium for 48 hours.

-

Treat the cells with various concentrations of this compound in the presence of HGF for 18 hours.

-

Add the BrdU labeling reagent to each well and incubate for 1-4 hours.

-

Remove the medium and add the Fixing/Denaturing solution for 30 minutes.

-

Wash the wells and add the anti-BrdU detection antibody for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody for 30 minutes.

-

Wash the wells and add TMB substrate, followed by an incubation of 15-30 minutes.

-

Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in culture plates and treat with this compound for a period of 24-72 hours.

-

Harvest all cells, including those in the supernatant, and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in a light-protected environment for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Quantify the percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cell populations.[5][6]

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cell migration.

Materials:

-

Cancer cell lines

-

This compound

-

Culture plates

-

Sterile pipette tip or a dedicated scratch tool

-

Microscope equipped with a camera

Protocol:

-

Seed cells in a culture plate and allow them to grow to a confluent monolayer.

-

Create a linear "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove any detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is closed.

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound is a highly specific inhibitor of the c-Met receptor tyrosine kinase, which potently disrupts multiple downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and motility. A thorough understanding of these pathways, underpinned by robust quantitative data and meticulous experimental protocols, is paramount for researchers and professionals in the field of drug development who are focused on targeted cancer therapies. The methodologies detailed in this guide provide a solid foundation for the preclinical assessment of c-Met inhibitors and for elucidating their intricate mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. iris.unito.it [iris.unito.it]

- 4. A selective small molecule inhibitor of c-Met, this compound, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. bosterbio.com [bosterbio.com]

Data Presentation: Potency and Selectivity

An In-depth Technical Guide to PHA-665752: Ki, IC50, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details its biochemical potency, cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

This compound is a selective, ATP-competitive inhibitor of the c-Met kinase.[1] Its inhibitory activity is most potent against c-Met, with significantly lower activity against a panel of other tyrosine and serine-threonine kinases, demonstrating its high selectivity.[1][2]

Table 1: In Vitro Enzyme Inhibition Data

This table summarizes the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound against c-Met and a panel of other kinases in cell-free enzymatic assays.

| Kinase Target | Ki (nM) | IC50 (nM) |

| c-Met | 4 | 9 |

| Ron | - | 68 |

| Flk-1 (VEGFR2) | - | 200 |

| c-abl | - | 1400 |

| FGFR1 | - | 3000 |

| EGFR | - | 3800 |

| c-src | - | 6000 |

| IGF-IR | - | >10000 |

| PDGFR | - | >10000 |

| AURORA2 | - | >10000 |

| PKA | - | >10000 |

| PKBα (Akt) | - | >10000 |

| p38α | - | >10000 |

| MK2 | - | >10000 |

| MK3 | - | >10000 |

Data sourced from references:[1][2]

Table 2: Cellular Activity Data

This table presents the IC50 values of this compound in various cell-based assays, reflecting its ability to inhibit c-Met signaling and associated cellular functions in a physiological context.

| Cellular Process / Cell Line | IC50 (nM) |

| c-Met Autophosphorylation (HGF-stimulated) | 25 - 50 |

| Cell Proliferation (c-Met dependent) | 18 - 42 |

| Cell Motility (c-Met dependent) | 40 - 50 |

| Cell Growth (TPR-MET-transformed BaF3 cells) | < 60 |

Data sourced from references:[2][3]

Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the kinase activity of the c-Met receptor. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met activates several downstream signaling cascades crucial for cell proliferation, survival, motility, and invasion.[4][5] this compound blocks the initial autophosphorylation of the receptor, thereby preventing the recruitment and activation of downstream effectors like Gab-1, ERK, Akt, and STAT3.[1][2]

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro and cell-based assays.

In Vitro c-Met Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

-

Reaction Components : The assay mixture contains a purified recombinant c-Met kinase domain (e.g., a GST-fusion protein), a generic kinase substrate (such as poly-Glu-Tyr or a specific peptide), ATP, and a divalent cation (e.g., 10-20 mM MgCl₂ or MnCl₂).[2]

-

Inhibitor Addition : A range of this compound concentrations is added to the reaction mixtures.

-

Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a predetermined time within the enzyme's linear kinetic range.[2]

-

Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity measurement (using [γ-³²P]-ATP), fluorescence-based assays, or antibody-based detection (ELISA).

-

Data Analysis : The percentage of kinase activity inhibition is plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on cell division, a key downstream consequence of c-Met signaling.

-

Cell Seeding and Starvation : Tumor cells dependent on c-Met signaling are seeded in 96-well plates. They are then serum-starved (e.g., grown in 0.1% FBS) for 48 hours to synchronize their cell cycles.[2]

-

Treatment : The cells are treated with various concentrations of this compound in a medium containing a low percentage of serum (e.g., 2% FBS) and a stimulating concentration of HGF (e.g., 50 ng/mL).[2]

-

BrdU Labeling : After an incubation period (e.g., 18 hours), 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells for 1-2 hours. Actively proliferating cells will incorporate BrdU into their newly synthesized DNA.[2]

-

Detection : The cells are fixed, and the incorporated BrdU is detected using a peroxidase-conjugated anti-BrdU antibody. A substrate is then added, which produces a colorimetric signal measured by a plate reader.[2]

-

Analysis : The absorbance values, which are proportional to the number of proliferating cells, are used to calculate the IC50 for cell proliferation.

Apoptosis Assay

This assay determines if the growth-inhibitory effects of this compound are due to the induction of programmed cell death.

-

Cell Culture and Treatment : Cells are grown in a medium with 2% FBS and treated with various concentrations of this compound, often in both the presence and absence of HGF, for an extended period (e.g., 72 hours).[2]

-

Apoptosis Detection : Apoptosis can be assessed by several methods:

-

Caspase Activity : Measuring the activity of executioner caspases (e.g., caspase-3) using fluorescent or colorimetric substrates.

-

Annexin V Staining : Detecting the externalization of phosphatidylserine on the cell surface via flow cytometry.

-

Cleaved PARP or Caspase-3 Western Blot : Analyzing cell lysates by Western blot for the presence of cleaved forms of PARP or caspase-3, which are hallmarks of apoptosis.[6]

-

-

Quantification : The percentage of apoptotic cells is determined for each inhibitor concentration, allowing for an assessment of the drug's pro-apoptotic efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A selective small molecule inhibitor of c-Met, this compound, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of PHA-665752: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, inhibitory potency, effects on cellular signaling and function, and methodologies for its preclinical evaluation.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the c-Met kinase.[1][2] It binds to the active site of the c-Met catalytic domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor.[1][3] This inhibition is highly selective for c-Met, with significantly less activity against a broad panel of other tyrosine and serine-threonine kinases.[1][2][4][5] The inhibition of c-Met phosphorylation blocks downstream signaling cascades, leading to the suppression of various c-Met-driven cellular processes that are critical for tumor growth and metastasis.[6]

Quantitative Data on Inhibitory Activity and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency and cellular effects of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Assay Type | Value | Reference |

| c-Met Kinase | Ki | 4 nM | [1] |

| c-Met Kinase | IC50 | 9 nM | [1][2] |

| HGF-stimulated c-Met Autophosphorylation | Cellular Assay | 25-50 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound (IC50 values)

| Kinase | IC50 (nM) | Reference |

| MET | 9 | [5] |

| Ron | 68 | [5] |

| Flk-1 | 200 | [5] |

| c-abl | 1400 | [5] |

| FGFR1 | 3000 | [5] |

| EGFR | 3800 | [5] |

| c-src | 6000 | [5] |

| IGF-IR | >10000 | [5] |

| PDGFR | >10000 | [5] |

| AURORA2 | >10000 | [5] |

| PKA | >10000 | [5] |

| PKBα | >10000 | [5] |

| p38α | >10000 | [5] |

| MK2 | >10000 | [5] |

| MK3 | >10000 | [5] |

Table 3: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |

| BaF3.TPR-MET | Transformed BaF3 cells | Inhibition of cell growth | < 0.06 µM | [7] |

| H441 | Non-Small Cell Lung Cancer | Inhibition of cell growth | - | [7] |

| GTL-16 | Gastric Carcinoma | Induction of apoptosis | 0-1.25 µM | [1] |

| A549 | Non-Small Cell Lung Cancer | Inhibition of HGF-induced c-Met phosphorylation | 0.0125-0.2 µM | [1] |

| S114, GTL-16, NCI-H441, BxPC-3 | Various | Inhibition of cell proliferation | 18-42 nM | [1] |

| S114, GTL-16, NCI-H441, BxPC-3 | Various | Inhibition of cell motility | 40-50 nM | [1] |

| TPR-MET-transformed BaF3 | Transformed BaF3 cells | Induction of apoptosis (33.1% apoptosis) | 0.2 µM | [1] |

| TPR-MET-transformed BaF3 | Transformed BaF3 cells | G1 cell cycle arrest (from 42.4% to 77.0% in G1) | 0.2 µM | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway targeted by this compound and a general experimental workflow for its evaluation.

Caption: c-Met signaling pathway and the inhibitory action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

The Potent c-Met Inhibitor PHA-665752: A Technical Overview of its Anti-Proliferative and Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

PHA-665752 is a potent and selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met signaling is a known driver in the progression of various cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of this compound's effects on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action and Impact on Cell Proliferation

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of c-Met. It has demonstrated high selectivity and potency with a Ki of 4 nM and an IC50 of 9 nM in cell-free assays.[1][3] This inhibition blocks the autophosphorylation of c-Met stimulated by its ligand, Hepatocyte Growth Factor (HGF), with an IC50 ranging from 25-50 nM in cellular assays.[1] The blockade of c-Met activation leads to a halt in downstream signaling cascades that are crucial for cell growth and survival.[1][3]

A significant consequence of this compound treatment is the induction of G1 cell cycle arrest.[1] In TPR-MET-transformed BaF3 cells, treatment with 0.2 μM of this compound resulted in a substantial increase in the percentage of cells in the G1 phase, from 42.4% to 77.0%.[1] This cell cycle arrest directly contributes to the observed inhibition of cell proliferation.

Quantitative Data on Anti-Proliferative Activity

The inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its broad anti-proliferative potential.

| Cell Line | Cancer Type | IC50 Value | Reference |

| TPR-MET-transformed BaF3 | - | < 0.06 µM (<60 nM) | [1][6] |

| NCI-SNU-5 | Gastric Carcinoma | 0.12375 µM | [1] |

| LB2241-RCC | Renal Cell Carcinoma | 0.15702 µM | [1] |

| H441 | Non-Small Cell Lung Cancer | - | [5][6] |

| GTL-16 | Gastric Carcinoma | - | [1] |

| A549 | Non-Small Cell Lung Cancer | 9 nM (inhibition of HGF-induced autophosphorylation) | [3] |

| HCC827 (erlotinib-sensitive) | Non-Small Cell Lung Cancer | 15.7 µM | [3] |

| HCC827 (erlotinib-resistant) | Non-Small Cell Lung Cancer | 8.9 µM | [3] |

Induction of Apoptosis

Beyond its cytostatic effects, this compound is a potent inducer of apoptosis in cancer cells.[3][6][7] This programmed cell death is initiated through the inhibition of survival signals downstream of c-Met. A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[6][8] Treatment with this compound leads to the cleavage and activation of caspase-3.[4][6]

Activated caspase-3, in turn, cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP).[4][8] The cleavage of PARP is a hallmark of apoptosis.[8][9][10] In TPR-MET-transformed BaF3 cells, 0.2 μM this compound induced apoptosis in 33.1% of the cell population.[1] Furthermore, studies in human osteosarcoma cell lines have demonstrated that this compound treatment leads to the detection of cleaved caspase-3 and cleaved PARP via Western blot analysis.[4]

Quantitative Data on Pro-Apoptotic Activity

| Cell Line | Treatment Conditions | Apoptotic Effect | Reference |

| TPR-MET-transformed BaF3 | 0.2 µM this compound | 33.1% apoptotic cells | [1] |

| TPR-MET-transformed BaF3 | Not specified | 3.5 ± 0.7-fold increase in caspase-3 activity | [6] |

| OST and U-2 OS | Increasing concentrations for 72h | Increased cleaved caspase-3 and cleaved PARP | [4] |

| LKR-13 (murine lung adenocarcinoma) | 24 hours | Increased cleaved caspase-3 | [11] |

| MEC (murine lung endothelial) | 24 hours | Increased cleaved caspase-3 | [11] |

Signaling Pathways Modulated by this compound

This compound's primary target is the c-Met receptor. Upon inhibition, it disrupts the phosphorylation of key downstream signaling molecules.[1][3] This includes mediators such as Gab-1, ERK, Akt, STAT3, PLC-γ, and FAK.[1][3] The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, is significantly affected by c-Met inhibition.[6]

Experimental Protocols

Cell Proliferation Assay (BrdUrd Incorporation)

-

Cell Seeding: Plate cells in a 96-well plate and grow in a medium with 0.1% FBS for 48 hours to synchronize the cell cycle.[1]

-

Treatment: Treat cells with various concentrations of this compound in the presence of HGF (50 ng/mL) in a medium containing 2% FBS.[1]

-

Incubation: Incubate the cells for 18 hours.[1]

-

BrdUrd Labeling: Add BrdUrd to the wells and incubate for 1 hour to allow for incorporation into newly synthesized DNA.[1]

-

Fixation and Staining: Fix the cells and stain with an anti-BrdUrd peroxidase-conjugated antibody.[1]

-

Data Acquisition: Read the absorbance at 630 nm to quantify cell proliferation.[1]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells and treat with this compound for a specified duration (e.g., 18 or 72 hours).[6]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6][12]

Western Blot Analysis for Apoptotic Markers

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3 and cleaved PARP.[4]

-

Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[4]

Conclusion

This compound is a well-characterized c-Met inhibitor with robust anti-proliferative and pro-apoptotic activities across a range of cancer cell types. Its ability to induce G1 cell cycle arrest and trigger apoptosis through the inhibition of key survival pathways underscores its potential as a targeted therapeutic agent. The provided data and experimental frameworks offer a solid foundation for further research and development of c-Met-targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A selective small molecule inhibitor of c-Met, this compound, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase Activation and Specific Cleavage of Substrates after Coxsackievirus B3-Induced Cytopathic Effect in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A selective small molecule inhibitor of c-Met, this compound, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of PHA-665752 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-665752 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of tumorigenesis and angiogenesis. This technical guide provides an in-depth overview of the role of this compound in modulating angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for assessing its anti-angiogenic effects, and visualizes critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to this compound and its Target, c-Met

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] However, aberrant activation of the HGF/c-Met signaling pathway is frequently implicated in the progression of various human cancers. This dysregulation can lead to increased tumor growth, invasion, metastasis, and angiogenesis.[2]

This compound is an ATP-competitive inhibitor of the c-Met kinase.[3][4] It exhibits high selectivity for c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6] By inhibiting c-Met, this compound effectively abrogates the pro-angiogenic signals mediated by this pathway, making it a promising candidate for anti-cancer therapy.[3][7]

Mechanism of Action in Angiogenesis

This compound exerts its anti-angiogenic effects primarily through the inhibition of the c-Met signaling pathway. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. Key pathways activated by c-Met that promote angiogenesis include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.[8]

Activation of these pathways leads to the transcription of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[9][10] VEGF, in turn, stimulates endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.

This compound's inhibition of c-Met phosphorylation leads to a significant reduction in the production of VEGF.[3][10] Furthermore, studies have shown that this compound can induce an "angiogenic switch" by concurrently increasing the production of the endogenous angiogenesis inhibitor, thrombospondin-1 (TSP-1).[3][4][10] This dual action of decreasing pro-angiogenic stimuli and increasing anti-angiogenic factors results in a potent overall inhibition of angiogenesis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting c-Met and angiogenesis.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line / Condition | IC50 / Ki Value | Reference |

| c-Met (cell-free) | - | 9 nM (IC50) | [5] |

| c-Met (cell-free) | - | 4 nM (Ki) | [5] |

| HGF-stimulated c-Met autophosphorylation | Multiple tumor cell lines | 25-50 nM (IC50) | [5] |

| HGF-dependent cell proliferation | Multiple tumor cell lines | 18-42 nM (IC50) | [5] |

| HGF-dependent cell motility | Multiple tumor cell lines | 40-50 nM (IC50) | [5] |

| Ron | Cell-free assay | 68 nM (IC50) | [6] |

| Flk-1 (VEGFR2) | Cell-free assay | 200 nM (IC50) | [6] |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound

| Tumor Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Angiogenesis Inhibition | Reference |

| S114 Xenografts | 7.5, 15, 30 mg/kg/day | 20%, 39%, 68% | >85% | [5] |

| NCI-H69 (SCLC) Xenografts | Not specified | 99% | >85% | [3] |

| NCI-H441 (NSCLC) Xenografts | 16.5 µg in 100 µL 2% DMSO for 2 weeks | 75% | 91% (decrease in blood vessels) | [4] |

| A549 (NSCLC) Xenografts | Not specified | 59% | >85% | [3][4] |

| M1268T MET-mutated liver tumors | 25mg/kg/day i.p. | Significant reduction | Significant reduction in microvessel density | [11] |

Signaling Pathways and Experimental Workflows

This compound Inhibition of the c-Met Signaling Pathway in Angiogenesis

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. promocell.com [promocell.com]

- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

PHA-665752: A Potent and Selective Chemical Probe for c-Met Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention.[1][2] PHA-665752 has emerged as a valuable chemical probe for elucidating the intricacies of c-Met signaling. This small molecule is a potent, selective, and ATP-competitive inhibitor of the c-Met kinase, enabling researchers to dissect its downstream signaling cascades and cellular functions.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the active site of the c-Met kinase domain.[1][2][4] This competitive inhibition prevents the autophosphorylation of c-Met upon HGF stimulation, thereby blocking the initiation of downstream signaling cascades.[6][7] The high selectivity of this compound for c-Met over other tyrosine and serine-threonine kinases minimizes off-target effects, making it a reliable tool for studying c-Met-specific functions.[1][2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Value (nM) | Description |

| Kᵢ (c-Met) | 4 | Inhibition constant, a measure of binding affinity to the c-Met kinase.[1][2][3][4] |

| IC₅₀ (c-Met, cell-free) | 9 | Half-maximal inhibitory concentration in a cell-free enzymatic assay.[3][4][5] |

| IC₅₀ (c-Met autophosphorylation) | 25-50 | Half-maximal inhibitory concentration for HGF-stimulated c-Met autophosphorylation in cells.[3] |

| IC₅₀ (Cell Proliferation) | 18-42 | Half-maximal inhibitory concentration for c-Met-dependent cell proliferation.[3] |

| IC₅₀ (Cell Motility) | 40-50 | Half-maximal inhibitory concentration for HGF- and c-Met-dependent cell motility.[3] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) | Selectivity vs. c-Met (>fold) |

| c-Met | 9 | - |

| RON | 68 | >7 |

| Flk-1 (VEGFR2) | 200 | >22 |

| c-Abl | 1400 | >155 |

| FGFR1 | 3000 | >333 |

| EGFR | 3800 | >422 |

| c-Src | 6000 | >666 |

| IGF-IR, PDGFR, AURORA2, PKA, PKBα, p38α, MK2, MK3 | >10000 | >1111 |

Data compiled from multiple sources.[3][8]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

c-Met Kinase Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

-

Materials:

-

Recombinant c-Met kinase domain (e.g., GST-fusion protein)

-

Kinase peptide substrate or poly-Glu-Tyr

-

ATP

-

Divalent cations (MgCl₂ or MnCl₂)

-

This compound (dissolved in DMSO)

-

Kinase buffer

-

96-well plates

-

Plate reader

-

-

Protocol:

-

Prepare a reaction mixture containing the c-Met kinase domain, the peptide substrate, and kinase buffer in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the kinase reaction by adding ATP and a divalent cation solution.

-

Incubate the plate at a controlled temperature for a predetermined time within the linear range of the assay.

-

Stop the reaction and measure the phosphorylation of the substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[3]

-

Western Blotting for c-Met Phosphorylation and Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins in whole-cell lysates.

-

Materials:

-

Cell line of interest (e.g., A549, GTL-16)

-

This compound

-

Hepatocyte Growth Factor (HGF)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells and grow to the desired confluency.

-

Serum-starve the cells if necessary to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[4][7]

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

-

Materials:

-

Cell line of interest

-

This compound

-

HGF

-

Low serum medium (e.g., 0.1% FBS)

-

BrdU labeling reagent

-

Anti-BrdU peroxidase-conjugated antibody

-

Substrate solution

-

96-well plates

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach.

-

Incubate the cells in low serum medium for 48 hours to synchronize them.

-

Treat the cells with various concentrations of this compound in the presence or absence of HGF for 18 hours.

-

Add BrdU labeling reagent to the wells and incubate for 1 hour.

-

Fix the cells and detect BrdU incorporation using an anti-BrdU peroxidase-conjugated antibody and a colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength using a plate reader.[3][9]

-

Cell Migration Assay (Transwell Assay)

This assay assesses the impact of this compound on the migratory capacity of cells.

-

Materials:

-

Cell line of interest

-

This compound

-

HGF (as a chemoattractant)

-

Serum-free medium

-

Transwell inserts (e.g., with 8 µm pores)

-

24-well plates

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

-

Protocol:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing HGF to the lower chamber.

-

Resuspend cells in serum-free medium containing different concentrations of this compound and add them to the upper chamber of the inserts.

-

Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert.

-

Count the number of migrated cells in several fields of view under a microscope.[10]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway, its inhibition by this compound, and a general experimental workflow.

Caption: The HGF/c-Met signaling pathway and its key downstream effectors.

References

- 1. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. A selective small molecule inhibitor of c-Met, this compound, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. abmole.com [abmole.com]

- 10. aacrjournals.org [aacrjournals.org]

Methodological & Application

PHA-665752: In Vitro Cell-Based Assay Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-665752 is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a critical pathway in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3] this compound effectively inhibits c-Met autophosphorylation and downstream signaling, leading to the suppression of tumor cell growth, proliferation, motility, and invasion, while inducing apoptosis.[1][4] These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[3] These pathways, including the RAS/MAPK and PI3K/Akt axes, are crucial for regulating cellular processes such as proliferation, survival, and motility.[3][5] Dysregulation of the HGF/c-Met signaling pathway is a known driver in various human cancers.[3]

This compound is a well-characterized inhibitor of c-Met kinase activity.[1][2] It has demonstrated significant anti-tumor effects in a variety of cancer cell lines by arresting the cell cycle and inducing programmed cell death.[1] The following protocols detail standard in vitro assays to characterize the biological effects of this compound on cancer cells.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation leads to the recruitment and phosphorylation of downstream effector proteins, initiating multiple signaling cascades that drive cancer progression. This compound acts by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and blocking downstream signaling.

References

Application Notes and Protocols: PHA-665752 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PHA-665752, a potent and selective c-Met inhibitor, in cell culture experiments. This document includes recommended working concentrations, detailed experimental protocols, and a summary of its effects on various cell lines.

Introduction

This compound is a small molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with a reported IC50 of 9 nM and a Ki of 4 nM.[1][2] It exhibits high selectivity for c-Met over other tyrosine and serine-threonine kinases.[2] this compound effectively inhibits c-Met autophosphorylation and downstream signaling pathways, leading to the suppression of cell growth, migration, and invasion, and the induction of apoptosis and cell cycle arrest in c-Met dependent tumor cells.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation. This blockade prevents the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[1][3]

Working Concentrations for Cell Culture

The optimal working concentration of this compound is cell line-dependent. The following tables summarize effective concentrations from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Table 1: IC50 Values for Growth Inhibition

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-SNU-5 | Gastric Carcinoma | 0.12375 | [1] |

| LB2241-RCC | Renal Cell Carcinoma | 0.15702 | [1] |

| KINGS-1 | - | 0.35911 | [1] |

| TPR-MET-transformed BaF3 | - | <0.06 | [1] |

| GTL-16 | Gastric Carcinoma | - | [4] |

| A549 | Non-small Cell Lung Cancer | - | [4] |

| 143B | Osteosarcoma | 0.003 | [5] |

| U2OS | Osteosarcoma | 0.003 | [5] |

| MKN45 | Gastric Cancer | ~0.1 | [6] |

Table 2: Effective Concentrations for Various Cellular Assays

| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| TPR-MET-transformed BaF3 | Motility/Migration | 0.2 | - | 92.5% inhibition | [1] |

| TPR-MET-transformed BaF3 | Apoptosis | 0.2 | - | 33.1% induction | [1] |

| TPR-MET-transformed BaF3 | Cell Cycle | 0.2 | - | G1 arrest (42.4% to 77.0%) | [1] |

| A549 | c-Met Phosphorylation | 0.0125 - 0.2 | 4 hours | Potent inhibition | [4] |

| GTL-16 | Apoptosis | 0 - 1.25 | 72 hours | Induction of apoptosis | [4] |

| S114, GTL-16, NCI-H441, BxPC-3 | Proliferation | up to 10 | 18 or 72 hours | Inhibition of proliferation | [3] |

| HSC-3 | Growth Inhibition | 5 | 24 hours | Significant growth suppression | |

| OST, U-2 OS | Apoptosis | Increasing concentrations | 72 hours | Induction of cleaved caspase-3 and PARP | [7] |

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.01 µM to 10 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Western Blot for c-Met Phosphorylation

This protocol is to assess the inhibitory effect of this compound on c-Met phosphorylation.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

HGF (Hepatocyte Growth Factor), if studying HGF-induced phosphorylation

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if investigating HGF-induced phosphorylation.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.01 to 1 µM) or vehicle control for 1-4 hours.

-

If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-72 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion